molecular formula C22H20N4O B14372211 6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile CAS No. 89816-08-0

6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B14372211
CAS No.: 89816-08-0
M. Wt: 356.4 g/mol
InChI Key: YDVPSIRMLWOVTK-UHFFFAOYSA-N
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Description

6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aniline group, a morpholine ring, and a phenylpyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction.

    Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aniline Derivatives: Compounds like 4-chloroaniline and 2,4-dimethylaniline share structural similarities.

    Morpholine Derivatives: Compounds such as 4-morpholinylbenzonitrile and morpholine-4-carboxamide.

    Phenylpyridine Derivatives: Compounds like 2-phenylpyridine and 4-phenylpyridine.

Uniqueness

6-Anilino-2-(morpholin-4-yl)-4-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

CAS No.

89816-08-0

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

6-anilino-2-morpholin-4-yl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O/c23-16-20-19(17-7-3-1-4-8-17)15-21(24-18-9-5-2-6-10-18)25-22(20)26-11-13-27-14-12-26/h1-10,15H,11-14H2,(H,24,25)

InChI Key

YDVPSIRMLWOVTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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